B1164614 Valproic Acid Acyl-D-Glucuronide

Valproic Acid Acyl-D-Glucuronide

カタログ番号: B1164614
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valproic acid acyl-D-glucuronide is the major urinary metabolite of valproic acid. Valproic acid is an analog of the natural fatty acid valeric acid. Valproic acid (sodium salt) has long been used as an anticonvulsant to prevent many kinds of seizures. It is an inhibitor of histone deacetylases (HDACs), inhibiting Class I HDACs with an IC50 value of approximately 2 mM. Valproic acid also inhibits glycogen synthase kinase 3 (GSK3) and depletes cellular inositol-1,4,5-trisphosphate (1,4,5-IP3). Because of these actions, valproic acid shows promise in combination therapy for cancer and in treating Alzheimer’s disease. Valproic acid (1 mM) also has pronounced effects on stem cell differentiation and self-renewal.

化学反応の分析

Stability and Degradation

VPAG exhibits pH- and temperature-dependent stability:

  • pH Sensitivity : Degrades rapidly at neutral/basic pH (t₁/₂ < 1 hr at pH 7.4) but stabilizes under acidic conditions (pH 3.0) .

  • Thermal Instability : Decomposes at temperatures >37°C, necessitating cold storage (−80°C) for preservation .

Degradation Pathways :

  • Hydrolysis : Regeneration of VPA via esterase activity.

  • Acyl Migration : Intramolecular rearrangement to β- and γ-glucuronide isomers, reducing biological activity .

Reactivity with Biomolecules

VPAG participates in covalent reactions with proteins, a hallmark of acyl glucuronides:

Reaction Type Mechanism Biological Impact
Transacylation Nucleophilic attack by lysine residues, forming protein adducts.Potential immunogenicity or organ toxicity .
Glycation Non-enzymatic Schiff base formation with amino groups.Long-term protein dysfunction .
Glutathione Conjugation Reaction with glutathione (GSH) to form thiol conjugates.Detoxification pathway; reduces oxidative stress .

In vitro studies show VPAG adducts with albumin and hemoglobin , but in vivo evidence remains limited .

Kinetic Parameters in Human Liver Microsomes (HLMs):

Parameter Value (Mean ± SD) Source
VmaxV_{\text{max}}32.6 ± 0.6 nmol/min/mg
KmK_m2.4 ± 0.4 mM
Intrinsic Clearance52.98 ± 12.2 µL/min/mg (elderly) vs. 45.2 ± 10.5 µL/min/mg (young)

Modulators :

  • Soy extract : Increases VPAG excretion by 1.44–1.68-fold via UGT1A3/UGT2B7 induction .

  • CYP2A6 inhibitors (e.g., coumarin): Reduce oxidative metabolites but do not affect VPAG formation .

Analytical Challenges

  • Detection : LC-MS/MS with negative ion mode (m/zm/z 319.2 → 143.2) is required due to VPAG’s lack of UV chromophores .

  • Artifacts : Spontaneous degradation during sample preparation complicates quantification .

Comparative Reactivity of Acyl Glucuronides

VPAG is among the most stable acyl glucuronides, with slower degradation rates compared to others:

Glucuronide t1/2t_{1/2} (pH 7.4, 37°C)Protein Adduct Formation
VPAG6–8 hoursLow
Diclofenac glucuronide0.5–1 hourHigh
Ibuprofen glucuronide2–3 hoursModerate
Data adapted from .

Toxicological Implications

  • Mitochondrial Toxicity : Reactive thiol conjugates (e.g., 2,4-diene-VPA-S-CoA) deplete mitochondrial glutathione, contributing to hepatotoxicity .

  • Hyperammonemia : VPAG indirectly affects urea cycle enzymes (e.g., CPS1) via mitochondrial dysfunction .

特性

同義語

(2S)-3S,4S,5R-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。